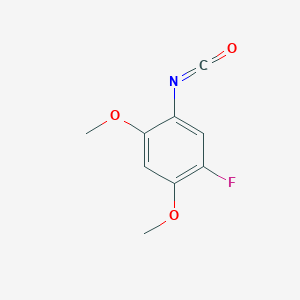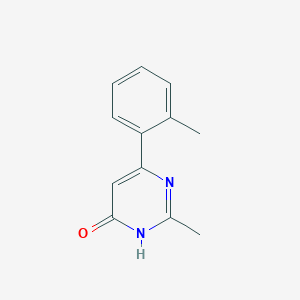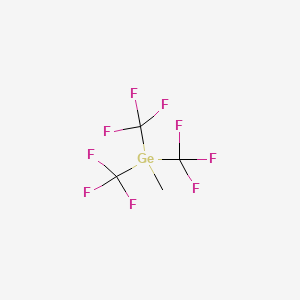
Methyltris(trifluoromethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltris(trifluoromethyl)germane is an organogermanium compound with the molecular formula C₄H₃F₉Ge It is characterized by the presence of a germanium atom bonded to a methyl group and three trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris(trifluoromethyl)germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
GeCl4+3CF3Li→Ge(CF3)3Cl+3LiCl
Ge(CF3)3Cl+CH3Li→Ge(CF3)3CH3+LiCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyltris(trifluoromethyl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium compounds.
Scientific Research Applications
Methyltris(trifluoromethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing into the potential therapeutic applications of organogermanium compounds, including this compound.
Industry: The compound is used in the production of advanced materials, including semiconductors and specialized coatings.
Mechanism of Action
The mechanism by which Methyltris(trifluoromethyl)germane exerts its effects is not fully understood. it is believed that the trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile, forming bonds with nucleophiles through the germanium atom.
Comparison with Similar Compounds
Similar Compounds
Methyltris(trifluoromethyl)silane: Similar in structure but with a silicon atom instead of germanium.
Methyltris(trifluoromethyl)stannane: Contains a tin atom instead of germanium.
Methyltris(trifluoromethyl)lead: Contains a lead atom instead of germanium.
Uniqueness
Methyltris(trifluoromethyl)germane is unique due to the presence of the germanium atom, which imparts different chemical properties compared to its silicon, tin, and lead analogs
Properties
CAS No. |
66348-19-4 |
|---|---|
Molecular Formula |
C4H3F9Ge |
Molecular Weight |
294.68 g/mol |
IUPAC Name |
methyl-tris(trifluoromethyl)germane |
InChI |
InChI=1S/C4H3F9Ge/c1-14(2(5,6)7,3(8,9)10)4(11,12)13/h1H3 |
InChI Key |
PLVDPEQWNLGHIT-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


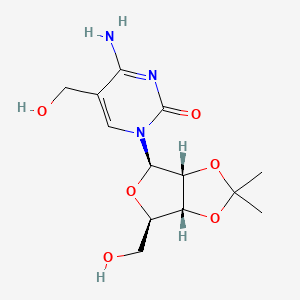
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

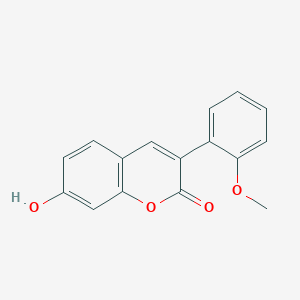


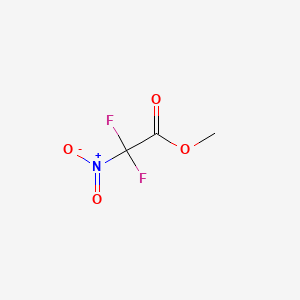


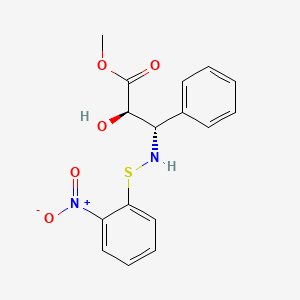
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
